
Glycyl-prolyl-arginyl-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-prolyl-arginyl-valine is a tetrapeptide composed of the amino acids glycine, proline, arginine, and valine. This compound is part of the oligopeptides class, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-arginyl-valine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-prolyl-arginyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues if present.
Reduction: The reverse of oxidation, where disulfide bonds are reduced to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, often used in peptide modification.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Wissenschaftliche Forschungsanwendungen
Glycyl-prolyl-arginyl-valine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and wound healing properties.
Industry: Utilized in the development of peptide-based materials and coatings
Wirkmechanismus
The mechanism of action of glycyl-prolyl-arginyl-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biological pathways, including those involved in cell adhesion, migration, and proliferation. For example, it may interact with integrins, which are cell surface receptors that mediate cell-extracellular matrix interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-prolyl-arginyl-valyl-valyl-glutamic acid: Another oligopeptide with similar structural features.
Glycine-proline-arginine-proline amide: A peptide with a similar sequence but different functional groups.
Uniqueness
Glycyl-prolyl-arginyl-valine is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. This peptide’s ability to interact with various molecular targets and modulate biological pathways sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61067-05-8 |
|---|---|
Molekularformel |
C18H33N7O5 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N7O5/c1-10(2)14(17(29)30)24-15(27)11(5-3-7-22-18(20)21)23-16(28)12-6-4-8-25(12)13(26)9-19/h10-12,14H,3-9,19H2,1-2H3,(H,23,28)(H,24,27)(H,29,30)(H4,20,21,22)/t11-,12-,14-/m0/s1 |
InChI-Schlüssel |
IKWHIGGRTYBSIW-OBJOEFQTSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



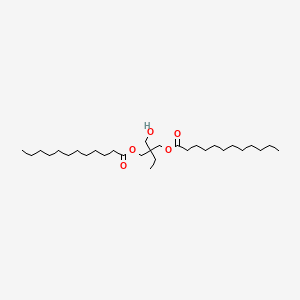
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

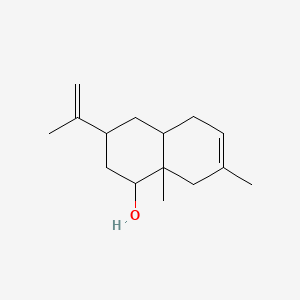
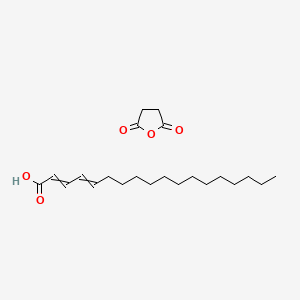



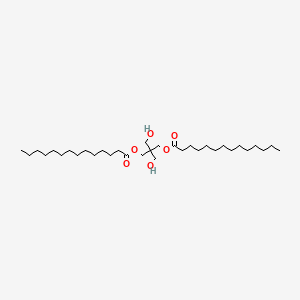

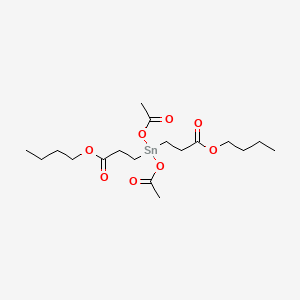

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
